molecular formula C10H6Cl2FNOS B2494997 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole CAS No. 338393-41-2

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole

Cat. No.: B2494997
CAS No.: 338393-41-2
M. Wt: 278.12
InChI Key: KWEHXQHTDYDULK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

As a part of the herbicide Pyraflufen-ethyl, “2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole” works by inhibiting protoporphyrinogen oxidase, leading to cell destruction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 4-chloro-3-fluorophenol with chloromethyl thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is unique due to its specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEHXQHTDYDULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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